molecular formula C18H22N4O3S2 B5594631 7-[(4-methylpiperazin-1-yl)sulfonyl]-2-(1,3-thiazol-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline

7-[(4-methylpiperazin-1-yl)sulfonyl]-2-(1,3-thiazol-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B5594631
M. Wt: 406.5 g/mol
InChI Key: ZWAUATUVVDIMRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[(4-Methylpiperazin-1-yl)sulfonyl]aniline” is a chemical compound with the molecular formula C11H17N3O2S. It has an average mass of 255.337 Da and a monoisotopic mass of 255.104141 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17N3O2S/c1-13-6-8-14(9-7-13)17(15,16)11-4-2-10(12)3-5-11/h2-5H,6-9,12H2,1H3 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in a dark place and kept dry .

Scientific Research Applications

Tetrahydroisoquinoline Derivatives in Therapeutics

Tetrahydroisoquinoline (THIQ) derivatives have been recognized for their significant therapeutic potential. Initially known for their neurotoxic effects, some THIQs, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline, have been identified as endogenous agents that may prevent Parkinsonism in mammals. The US FDA approval of trabectedin, a THIQ derivative, for treating soft tissue sarcomas highlights the anticancer potential of these compounds. The therapeutic activities of THIQ derivatives span across various domains, including cancer, malaria, central nervous system disorders, cardiovascular diseases, and metabolic disorders. These derivatives have shown promise as novel drug candidates with unique mechanisms of action for infectious diseases like tuberculosis, HIV, HSV infections, leishmaniasis, and potentially more (Singh & Shah, 2017).

Sulfonamide Inhibitors and Their Applications

Sulfonamide compounds, characterized by the presence of the sulfonamide group, are significant in medicinal chemistry due to their wide range of therapeutic applications. These compounds have historically played a crucial role in antibacterial therapy and are components of various clinically used drugs, including diuretics, carbonic anhydrase inhibitors, antiepileptics, and antipsychotic medications. Recent research has focused on novel sulfonamide derivatives for their potential as selective drugs for treating glaucoma by targeting carbonic anhydrase II and as antitumor agents by targeting carbonic anhydrase IX/XII. The development of sulfonamide compounds continues to be a rich area of research, with the potential for discovering new drugs with significant clinical applications (Carta, Scozzafava, & Supuran, 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

[7-(4-methylpiperazin-1-yl)sulfonyl-3,4-dihydro-1H-isoquinolin-2-yl]-(1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S2/c1-20-6-8-22(9-7-20)27(24,25)16-3-2-14-4-5-21(11-15(14)10-16)18(23)17-12-26-13-19-17/h2-3,10,12-13H,4-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAUATUVVDIMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC3=C(CCN(C3)C(=O)C4=CSC=N4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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